molecular formula C12H19Cl2NO3 B4628550 2-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]ethanol hydrochloride

2-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]ethanol hydrochloride

Cat. No. B4628550
M. Wt: 296.19 g/mol
InChI Key: MDUXCOHODINSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound , "2-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]ethanol hydrochloride," is a chemically synthesized molecule. Its structure suggests potential applications in various fields of chemistry and pharmacology, due to the presence of functional groups that can engage in diverse chemical reactions.

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step chemical reactions, starting from simpler precursors. For instance, the synthesis of Schiff base compounds like 2-[(3-methoxy-4-hydroxybenzylidene)-amino]-ethanol involves condensation reactions between aldehydes and amines, leading to the formation of a C=N double bond characteristic of Schiff bases (Zhu Wen-jie, 2004).

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the precise molecular structure of chemical compounds. For example, the crystal structure of related compounds, such as 2-[3-(7-chloro-2-methoxy-10-[benzo[b]-1,5-naphthyridinyl]amino)propylamino]ethanol, has been studied to reveal the spatial arrangement of atoms and the geometry of the molecule (J. Glusker et al., 1975).

Scientific Research Applications

Chemical Protection and Deprotection

2-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]ethanol hydrochloride is related to chemicals used in the protection of carboxylic acids and other functional groups during synthesis. For example, 4-methoxy-α-methylbenzyl alcohol has been introduced as a new protecting group for carboxylic acids. The protected esters can be deprotected in good yield by oxidation, demonstrating the utility of such groups in synthetic chemistry where selective deprotection is required (Yoo, Kim, & Kyu, 1990).

Synthesis of Pyridine Derivatives

In another study, 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were used to prepare pyridine derivatives in 2-ethoxy ethanol. This research shows the versatility of ethoxy groups in facilitating the synthesis of complex molecules with potential applications in antimicrobial activities (Patel, Agravat, & Shaikh, 2011).

Antimicrobial Activity

A specific compound, 2-[(3-methoxy-4-hydroxybenzylidene)-amino]-ethanol, was synthesized and tested for its antibacterial activities. This compound demonstrated resistance against different bacteria, highlighting the potential of such compounds in developing new antimicrobial agents (Wen-jie, 2004).

Enzyme-Catalyzed Reactions

Chloroperoxidase, an enzyme, has been shown to catalyze the oxidation of p-methylanisole and p-ethylanisole to their respective benzylic alcohols. This study provides insight into enzymatic reactions that could be applied in green chemistry for the synthesis of valuable intermediates (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).

Solid-Phase Synthesis

Photolabile multi-detachable alkoxybenzyl alcohol resins have been developed for use in solid-phase peptide synthesis. This innovation allows for the selective removal of protecting groups under mild conditions, facilitating the synthesis of complex peptides and proteins (Tam, DiMarchi, & Merrifield, 2009).

properties

IUPAC Name

2-[(5-chloro-2-ethoxy-3-methoxyphenyl)methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO3.ClH/c1-3-17-12-9(8-14-4-5-15)6-10(13)7-11(12)16-2;/h6-7,14-15H,3-5,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUXCOHODINSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1OC)Cl)CNCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]ethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]ethanol hydrochloride
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2-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]ethanol hydrochloride
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2-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]ethanol hydrochloride

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